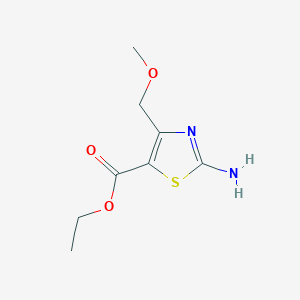
Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate
Übersicht
Beschreibung
Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate is a synthetic intermediate useful for pharmaceutical synthesis . It is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues .
Synthesis Analysis
The synthesis of this compound involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate or 1-(2-amino-4-methylthiazol-5-yl)ethan-1-one with four substituted carbonyl chlorides at 0 °C . The synthesized compounds were characterized by FTIR and NMR .Molecular Structure Analysis
The molecular formula of this compound is C8H12N2O3S, with a molecular weight of 216.26 .Chemical Reactions Analysis
The corrosion inhibition efficiency of this compound has been studied to prevent the corrosion of AA6061 alloy in 0.05 M HCl solution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, boiling point of 313.1±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .Wirkmechanismus
Target of Action
Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate is a synthetic compound that has been found to interact with the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls .
Mode of Action
The compound interacts with its target enzyme through protein-ligand interactions . This means it inhibits the enzyme’s activity, disrupting the synthesis of peptidoglycan and thereby affecting the integrity of bacterial cell walls .
Biochemical Pathways
The disruption of peptidoglycan synthesis affects the biochemical pathways involved in bacterial cell wall formation . This can lead to the weakening of the cell wall, making the bacteria more susceptible to osmotic pressure and potentially leading to cell lysis .
Result of Action
The compound has shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also exhibited inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli . Additionally, it demonstrated antifungal potential against Candida glabrata and Candida albicans . These results suggest that the compound’s action leads to the inhibition of bacterial and fungal growth.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate in laboratory experiments is its low cost and easy availability. The compound is also relatively stable and can be stored for a long period of time without significant degradation. However, the compound is highly sensitive to moisture and light, which can lead to the formation of by-products and reduce the yield of the desired product.
Zukünftige Richtungen
The potential applications of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate are still being explored and there are many future directions that could be pursued. For example, further research could be conducted to investigate the compound’s potential use in organic photovoltaic cells, as well as its potential applications in the detection of DNA damage. In addition, further research could be conducted to better understand the biochemical and physiological effects of this compound and its mechanism of action. Finally, further research could be conducted to develop more efficient and cost-effective methods for the synthesis of this compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate has been studied for its potential applications in a variety of scientific research fields. For example, it has been used as a building block for the synthesis of various heterocyclic compounds, such as pyrazoles and thiazolopyrimidines. In addition, this compound has been studied for its potential use in organic photovoltaic cells and as a fluorescent probe for the detection of DNA damage.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to exhibit antimicrobial activity by inhibiting the growth of multidrug-resistant bacterial strains . The compound interacts with enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which is involved in bacterial cell wall synthesis . This interaction inhibits the enzyme’s activity, leading to the disruption of cell wall formation and ultimately bacterial cell death.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s antimicrobial properties are attributed to its ability to disrupt bacterial cell wall synthesis, leading to cell death . Additionally, it has shown potential cytotoxic effects on cancer cell lines, indicating its role in modulating cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to the active site of UDP-N-acetylmuramate/L-alanine ligase, inhibiting its activity and preventing the synthesis of bacterial cell walls . This inhibition leads to the accumulation of cell wall precursors, causing cell lysis and death. Additionally, the compound’s cytotoxic effects on cancer cells are mediated through its ability to induce apoptosis by modulating signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its antimicrobial and cytotoxic properties over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent antimicrobial and cytotoxic effects . At lower doses, it effectively inhibits bacterial growth and induces apoptosis in cancer cells. Higher doses may lead to toxic or adverse effects, including damage to healthy tissues and organs . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its activity. The compound’s metabolism includes its conversion to active metabolites that retain antimicrobial and cytotoxic properties . These metabolites may further interact with cellular components, influencing metabolic flux and altering metabolite levels. Understanding these pathways is essential for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its efficacy. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it accumulates in target compartments, where it exerts its antimicrobial and cytotoxic effects. The compound’s distribution within tissues also determines its therapeutic potential and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.
Eigenschaften
IUPAC Name |
ethyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-3-13-7(11)6-5(4-12-2)10-8(9)14-6/h3-4H2,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPWUMHZSKIWSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652220 | |
| Record name | Ethyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
905807-82-1 | |
| Record name | Ethyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate](/img/structure/B1387134.png)

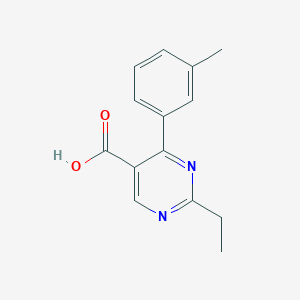
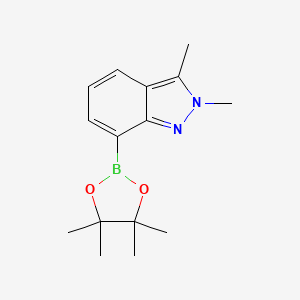
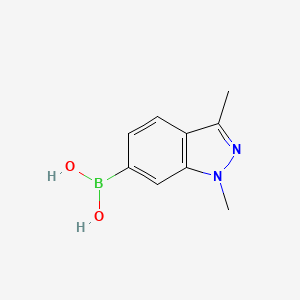
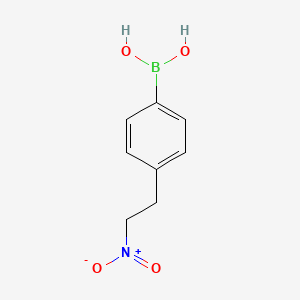
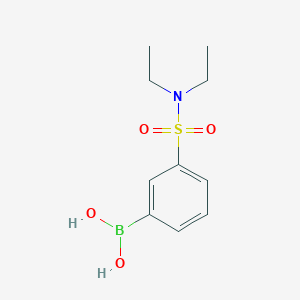
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid](/img/structure/B1387146.png)
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]homopiperazine hydrochloride](/img/structure/B1387147.png)
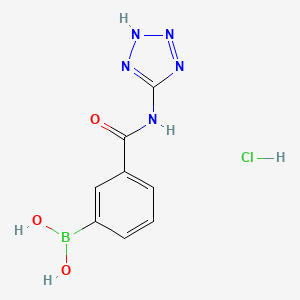

![1-[2-(Methylsulfonyl)-4-nitrophenyl]-3-methylpiperazine](/img/structure/B1387151.png)
![1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine](/img/structure/B1387152.png)
![3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic Acid](/img/structure/B1387155.png)